N-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Bond Lengths and Angles
X-ray crystallographic studies of related pyrazolo[3,4-d]pyrimidine derivatives reveal key geometric parameters:
- The pyrazole ring exhibits bond lengths of 1.359–1.380 Å for N–N and N–C bonds, consistent with partial double-bond character due to aromatic conjugation.
- The pyrimidine ring shows alternating single and double bonds, with C–N distances ranging from 1.320–1.342 Å.
- Dihedral angles between the pyrazole and pyrimidine rings in unsubstituted analogs measure approximately 1.22–4.38°, indicating near-planar geometry.
The n-butyl amine substituent introduces steric effects that may perturb planarity. Computational density functional theory (DFT) models of similar structures predict a 15–20° deviation from coplanarity between the heterocyclic core and aromatic substituents.
Conformational Analysis
The 3-chloro-4-methylphenyl group adopts a perpendicular orientation relative to the pyrazolo[3,4-d]pyrimidine plane, as observed in crystallographically characterized analogs. This orientation minimizes steric clashes between the methyl group and the heterocyclic core. The n-butyl chain exhibits a gauche conformation, with torsional angles of 60–70° between adjacent carbon atoms, as predicted by molecular mechanics simulations.
Properties
Molecular Formula |
C16H18ClN5 |
|---|---|
Molecular Weight |
315.80 g/mol |
IUPAC Name |
N-butyl-1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-3-4-7-18-15-13-9-21-22(16(13)20-10-19-15)12-6-5-11(2)14(17)8-12/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,19,20) |
InChI Key |
QPTGNYFEMIECSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The carbonitrile undergoes nucleophilic attack at the cyano group, followed by cyclization to form the pyrimidine ring. tert-Butanol as a solvent facilitates deprotonation, while temperatures of 80–90°C drive the reaction to completion within 6–8 hours. Substituting acetonitrile with butyronitrile introduces the N-butyl group post-cyclization via alkylation, though this requires additional steps.
Stepwise Functionalization Strategies
Patent WO2016170545A1 outlines a modular approach for pyrazolo[3,4-d]pyrimidines, adaptable to the target compound:
Intermediate Synthesis
-
Formation of Pyrazole Core : Reacting 3-chloro-4-methylphenylhydrazine with ethoxymethylenemalononitrile yields 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile.
-
Ring Expansion : Treating the carbonitrile with dimethyl sulfate in 1,4-dioxane introduces a methoxy group, forming 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile.
-
Amine Incorporation : Nucleophilic substitution with N-butylamine in dimethylformamide (DMF) at 60°C installs the terminal amine, achieving 72% yield after recrystallization.
Purification and Characterization
Crude products often contain unreacted starting materials or regioisomers. Source details crystallization protocols using isopropanol-water mixtures (3:1 v/v) to isolate the target compound with >95% purity. Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3) further resolves byproducts.
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, aryl-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 3.41 (t, J = 7.2 Hz, 2H, N-butyl), 2.38 (s, 3H, CH₃), 1.55–1.23 (m, 4H, butyl chain).
-
HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Scalability | Purity (%) |
|---|---|---|---|---|
| Multi-Component | 55 | 8 | Moderate | 85 |
| Cyclocondensation | 68 | 10 | High | 92 |
| Stepwise | 72 | 14 | High | 95 |
The stepwise method offers superior yield and purity but requires longer reaction times. Multi-component synthesis, while rapid, suffers from lower regioselectivity due to competing pathways .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is in the development of kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, including signal transduction and cell division. Inhibitors targeting specific kinases can be used to treat cancers and other diseases characterized by abnormal cell proliferation.
Recent studies have demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold can selectively inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For instance, derivatives of this compound have shown promising results in inhibiting CDK16, with effective concentrations leading to significant anti-proliferative effects in cancer cell lines .
Anticancer Activity
The anticancer potential of N-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored in various studies. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a candidate for further development as an anticancer agent. Research indicates that this compound can inhibit the growth of several cancer types by targeting specific pathways involved in tumorigenesis .
Neuroprotective Effects
Emerging research suggests that pyrazolo[3,4-d]pyrimidine derivatives may possess neuroprotective properties. These compounds have been studied for their effects on neurodegenerative diseases, where they may help mitigate neuronal damage through modulation of signaling pathways involved in inflammation and apoptosis .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents on the pyrazolo[3,4-d]pyrimidine core allows for the optimization of biological activity and selectivity towards specific targets.
Case Studies
Mechanism of Action
The mechanism of action of N-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Molecular Properties
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparison of key analogs:
Key Observations:
- Chlorine Positioning : The 3-chloro-4-methylphenyl group in the target compound may improve target binding compared to 4-chlorophenyl in , as chloro substituents often enhance steric and electronic interactions with hydrophobic pockets .
- Biological Relevance : Analogs with alkynyl or dimethoxy groups (e.g., ) show potent anti-cancer activity, suggesting that the target compound’s chloro-methylphenyl and butyl groups could balance selectivity and potency in inflammatory pathways .
Biological Activity
N-butyl-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 890891-70-0 |
| Molecular Formula | C₁₆H₁₈ClN₅ |
| Molecular Weight | 315.80 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. It has been shown to modulate the activity of enzymes and receptors critical for cellular functions. The compound's unique substitution pattern enhances its binding affinity to these targets, which may lead to significant therapeutic effects.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit anticancer properties. For instance, studies have demonstrated that similar derivatives can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and induction of apoptosis in tumor models .
Antimicrobial Properties
This compound has also shown potential antimicrobial activity. In vitro studies have reported that related compounds disrupt fungal hyphae and reduce spore germination rates, indicating their effectiveness against certain fungal pathogens . This property makes it a candidate for further development as an antifungal agent.
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics with an oral bioavailability of approximately 31.8% after administration. Additionally, it demonstrated no acute toxicity in animal models at high doses (up to 2000 mg/kg), suggesting a promising safety profile for further therapeutic exploration .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidines, including this compound:
- Antitumor Efficacy : A recent study highlighted the compound's ability to inhibit specific CDKs in various cancer cell lines, leading to significant reductions in cell viability and tumor growth in xenograft models.
- Antifungal Activity : Another investigation focused on the compound's effects on fungal pathogens, demonstrating a marked decrease in mycelial growth and spore viability compared to untreated controls.
- Safety Profile : Long-term toxicity assessments indicated that the compound does not interfere with cytochrome P450 enzymes at concentrations below 10 μM, which is crucial for drug metabolism and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
